TAMRA-PEG4-t-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

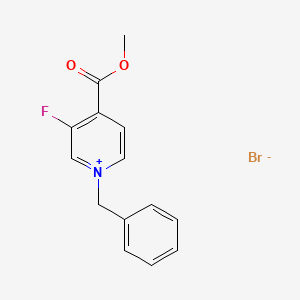

TAMRA-PEG4-t-butyl ester is a red-fluorescent dye linker with excitation and emission maxima at 553 nm and 575 nm, respectively . It contains a tert-butyl protected carboxyl group that can be deprotected under acidic conditions . This compound is widely used in various scientific research applications due to its fluorescent properties.

Preparation Methods

The synthesis of TAMRA-PEG4-t-butyl ester involves the conjugation of TAMRA (tetramethylrhodamine) with a polyethylene glycol (PEG4) linker and a tert-butyl ester group . The reaction typically involves the following steps:

Activation of TAMRA: TAMRA is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.

Conjugation with PEG4: The NHS ester of TAMRA is then reacted with a PEG4 linker containing an amine group to form the TAMRA-PEG4 conjugate.

Protection with tert-butyl ester: The carboxyl group of the PEG4 linker is protected with a tert-butyl ester group using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers and purification using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

TAMRA-PEG4-t-butyl ester undergoes several types of chemical reactions, including:

Deprotection: The tert-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group

Conjugation: The free carboxyl group can be conjugated with various biomolecules such as proteins, peptides, and nucleic acids using carbodiimide chemistry

Fluorescence Quenching: The fluorescence of TAMRA can be quenched by certain quenching agents such as dabcyl and black hole quenchers (BHQs)

Common reagents used in these reactions include DCC, NHS, tert-butyl chloroformate, and triethylamine . The major products formed from these reactions are the deprotected TAMRA-PEG4 conjugate and various biomolecule conjugates .

Scientific Research Applications

TAMRA-PEG4-t-butyl ester has a wide range of scientific research applications, including:

Fluorescent Labeling: It is used as a fluorescent probe for labeling biomolecules such as proteins, peptides, and nucleic acids for imaging and detection purposes

Cell and Organelle Staining: It is used for staining cells and organelles in fluorescence microscopy and flow cytometry

DNA Staining: It is used for staining DNA in gel electrophoresis and other molecular biology techniques

Fluorescent Enzyme Substrates: It is used as a substrate for various enzymes in fluorescence-based assays

pH Indicators: It is used as a pH indicator in various biochemical assays

Mechanism of Action

The mechanism of action of TAMRA-PEG4-t-butyl ester involves its fluorescent properties. The TAMRA moiety absorbs light at a specific wavelength (553 nm) and emits light at a longer wavelength (575 nm), making it useful for fluorescence-based applications . The PEG4 linker enhances the solubility and stability of the compound, while the tert-butyl ester group protects the carboxyl group until it is needed for conjugation .

Comparison with Similar Compounds

TAMRA-PEG4-t-butyl ester can be compared with other similar compounds such as:

TAMRA-PEG4-NHS ester: This compound has an NHS ester group instead of a tert-butyl ester group, making it more reactive for conjugation with amine-containing biomolecules.

TAMRA-PEG4-tetrazine: This compound contains a tetrazine group, which allows for bioorthogonal conjugation with trans-cyclooctene (TCO) groups.

TAMRA-PEG4-azide: This compound contains an azide group, which allows for click chemistry conjugation with alkyne-containing biomolecules.

The uniqueness of this compound lies in its combination of a fluorescent TAMRA moiety, a PEG4 linker for enhanced solubility, and a tert-butyl ester group for protection and controlled conjugation .

Properties

Molecular Formula |

C40H53N3O10 |

|---|---|

Molecular Weight |

735.9 g/mol |

IUPAC Name |

2-[3-(dimethylamino)-6-(dimethylazaniumyl)-9H-xanthen-9-yl]-5-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate |

InChI |

InChI=1S/C40H53N3O10/c1-40(2,3)53-36(44)14-16-48-18-20-50-22-23-51-21-19-49-17-15-41-38(45)27-8-11-30(33(24-27)39(46)47)37-31-12-9-28(42(4)5)25-34(31)52-35-26-29(43(6)7)10-13-32(35)37/h8-13,24-26,37H,14-23H2,1-7H3,(H,41,45)(H,46,47) |

InChI Key |

VMNQSPWBGGYMCC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)C1=CC(=C(C=C1)C2C3=C(C=C(C=C3)[NH+](C)C)OC4=C2C=CC(=C4)N(C)C)C(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Methylsulfonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13707941.png)

![2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13707967.png)

![1-Chloro-6-fluorodibenzo[b,d]furan](/img/structure/B13707976.png)